Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
Description
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Properties
IUPAC Name |
methyl 4-[3-(dimethylamino)propyl-(4-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S.ClH/c1-24(2)12-5-13-25(21-23-18-16(22)6-4-7-17(18)29-21)19(26)14-8-10-15(11-9-14)20(27)28-3;/h4,6-11H,5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIJGAYITKTFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its complex structure features a benzoate moiety, a thiazole ring, and a dimethylamino propyl group, which suggest diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H23ClFN3O3S, with a molecular weight of approximately 451.94 g/mol. The structural features are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClFN3O3S |
| Molecular Weight | 451.94 g/mol |
| Solubility | Soluble in water |
| Appearance | White to off-white powder |
This compound exhibits significant biological activity through various mechanisms:
- Inhibition of Tumor Cell Proliferation : Preliminary studies indicate that this compound may inhibit tumor cell proliferation and induce apoptosis in specific cancer cell lines, suggesting potential anti-cancer properties.
- Interaction with Enzymes and Receptors : The structural features allow for potential interactions with various enzymes and receptors involved in disease processes, which may contribute to its therapeutic effects .
Case Studies
Recent research has highlighted the efficacy of compounds similar to this compound in clinical settings:
- Study on Antitumor Activity : A study involving derivatives of benzothiazole demonstrated potent antitumor activity, with some compounds showing GI50 values less than 5 nM against sensitive human breast cancer cell lines . The mechanisms underlying this selectivity included cytosolic AhR ligand binding and cytochrome P450-mediated bioactivation.
Pharmacological Potential
The compound is being investigated for several therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Neurological Disorders : Given its structural similarities to other pharmacologically active compounds, there is potential for use in treating conditions such as schizophrenia or bipolar disorder through modulation of neurotransmitter systems .
Interaction Studies
Research has focused on understanding how this compound interacts with biological systems:
- Binding Affinity : Studies indicate that modifications to the thiazole ring can significantly affect binding affinity at serotonin transporters (SERT), which is crucial for developing antidepressants .
- Structural Comparisons : Comparisons with related compounds reveal unique aspects that may enhance its biological activities. For example, the presence of the dimethylamino group is linked to increased interaction with specific receptors.
Summary of Findings
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Induces apoptosis in cancer cell lines |
| Binding Affinity | Affected by structural modifications |
| Potential Applications | Cancer therapy, neurological disorders |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ in H₂O/MeOH | 4-((3-(Dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoic acid | |
| Basic hydrolysis | NaOH in aqueous ethanol | 4-((3-(Dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoic acid |
Key Notes :
- Acidic conditions favor reversible esterification, while basic hydrolysis proceeds irreversibly.
- Reaction progress is monitored via HPLC and NMR spectroscopy.
Amide Bond Reactivity
The carbamoyl linker displays stability under mild conditions but cleaves under strong acidic/basic or reductive environments.
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Acidic cleavage | HCl (6M), reflux | 4-Fluorobenzo[d]thiazol-2-amine + Carboxylic acid derivative | |
| Reductive cleavage | LiAlH₄ in THF | Alcohol derivative + Amine intermediate |
Key Notes :
Thiazole Ring Modifications
The fluorobenzo[d]thiazole moiety participates in electrophilic substitution and oxidation reactions.
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Bromination | Br₂/FeCl₃ | 5-Bromo-4-fluorobenzo[d]thiazole derivative | |
| Oxidation (sulfur center) | H₂O₂ in acetic acid | Sulfoxide or sulfone derivatives |
Key Notes :
- Fluorine at position 4 directs electrophilic substitution to position 5 or 7 of the thiazole ring.
- Oxidation yields sulfoxides (mild conditions) or sulfones (prolonged exposure).
Nucleophilic Substitution
The fluorine atom on the thiazole ring can be replaced under specific conditions.
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| SNAr (Aromatic substitution) | KNH₂ in liquid NH₃ | 4-Amino-benzo[d]thiazole derivative |
Key Notes :
- Requires strong nucleophiles (e.g., amide ions) due to fluorine’s poor leaving-group ability.
Reactivity of the Dimethylamino Group
The tertiary amine undergoes alkylation and quaternization.
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Quaternization | CH₃I in CH₂Cl₂ | Quaternary ammonium salt | |
| Protonation | HCl (gaseous) | Hydrochloride salt (already present) |
Key Notes :
- Quaternization enhances water solubility, facilitating biological studies.
Reduction and Oxidation of Side Chains
The propyl chain and ester group are susceptible to redox reactions.
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Ester reduction | LiAlH₄ in THF | Benzyl alcohol derivative | |
| Amine oxidation | mCPBA in CH₂Cl₂ | N-Oxide derivative |
Analytical Methods for Reaction Monitoring
- HPLC : Quantifies hydrolysis/cleavage efficiency.
- NMR Spectroscopy : Confirms structural changes (e.g., ester → carboxylic acid).
- Mass Spectrometry : Validates molecular weight of products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
